molecular formula C20H24F3N5O2 B6458755 4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2549026-61-9

4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6458755
CAS No.: 2549026-61-9
M. Wt: 423.4 g/mol
InChI Key: JQXPNHRJAYVPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a pyrimidine-based molecule featuring a morpholine ring at the 4-position of the pyrimidine core and a piperazine moiety substituted with a 4-(trifluoromethoxy)benzyl group at the 2-position. Morpholine contributes to solubility and pharmacokinetic properties, while the piperazine linker offers conformational flexibility for interactions with biological targets.

Properties

IUPAC Name

4-[2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-28(10-8-26)19-24-6-5-18(25-19)27-11-13-29-14-12-27/h1-6H,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXPNHRJAYVPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound features a pyrimidine core linked to a morpholine ring and a piperazine moiety , with a trifluoromethoxy group that enhances lipophilicity and metabolic stability. These structural characteristics contribute to its diverse biological interactions.

ComponentDescription
Pyrimidine Core Central structure providing basic pharmacophore
Morpholine Ring Enhances solubility and receptor binding
Piperazine Moiety Increases interaction with neurotransmitter receptors
Trifluoromethoxy Group Improves lipophilicity and metabolic stability

Research indicates that this compound acts primarily as an agonist for the GPR119 receptor , which plays a critical role in glucose homeostasis and insulin secretion. The modulation of this receptor suggests potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.

Molecular Docking Studies

Molecular docking studies have demonstrated strong binding affinities of the compound to the active sites of GPR119, indicating effective receptor interaction. The binding energy calculations reveal promising values, suggesting that the compound can effectively modulate receptor activity.

Biological Activity and Therapeutic Implications

The biological activities associated with this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

  • Metabolic Disorders : As an agonist of GPR119, it may enhance insulin secretion and improve glucose tolerance, making it a candidate for diabetes treatment.
  • Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that derivatives of the compound might be used in managing inflammatory diseases .
  • Anticancer Potential : Similar structures have been investigated for their anticancer activities, where they inhibit cell proliferation and angiogenesis in tumor models. This highlights the need for further exploration of this compound's derivatives in cancer therapy .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • GPR119 Agonism : A study demonstrated that a structurally similar compound significantly improved glucose metabolism in diabetic models, supporting the hypothesis that GPR119 modulation can be beneficial in diabetes management.
  • Anti-inflammatory Activity : Compounds derived from the same class showed reduced expression of inflammatory markers (iNOS, COX-2) in LPS-stimulated macrophages, indicating their potential use in treating inflammatory conditions .
  • Anticancer Activity : Research into related trifluoromethoxy compounds revealed promising results against various cancer cell lines, suggesting that further investigation into this compound's anticancer properties is warranted .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes key structural analogs identified from the literature:

Compound ID/Name Core Structure Substituents/Modifications Key Features Reference
Target Compound Pyrimidine 4-Morpholine, 2-(4-(trifluoromethoxy)benzyl-piperazine) Trifluoromethoxy group, morpholine, piperazine linker N/A
Compound 75 (Norcross et al.) Pyrimidine 4,4-Difluoropiperidinyl, pyridin-3-yl Fluorinated piperidine, pyridine ring
Compound 10h (Molecules, 2013) Thiazole 3-(Trifluoromethoxy)phenyl urea, ethyl acetate side chain Urea linkage, trifluoromethoxy group
Compound 11a-j (J. Braz. Chem. Soc., 2014) Pyrimidine Sulfonyl-piperazine, 4-chloro-2-(trifluoromethyl)phenyl Sulfonyl groups, chloro-CF₃ substitution
Compound 80 (Norcross et al.) Pyrimidine 2-Fluoropyridin-4-yl, pyridin-3-yl Fluoropyridine, dual pyridine substitution
4-[6-[(Phenylsulfanyl)methyl]… (CAS 303147-61-7) Pyrimidine Phenylsulfanylmethyl, 4-pyridinyl Sulfur-containing substituent, pyridine ring
4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)… Thienopyrimidine Methylsulfonyl-piperazine, tetrahydro-2H-pyran-2-yl-indazol-4-yl Sulfonyl-piperazine, fused thienopyrimidine core

Substituent Effects and Pharmacological Implications

Trifluoromethoxy Group : The target compound’s OCF₃ group distinguishes it from analogs with sulfonyl (e.g., ), methylthio (e.g., ), or halogenated groups (e.g., difluoropiperidinyl in ). The OCF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to bulkier sulfonyl groups.

Morpholine vs. Other Heterocycles: Morpholine improves aqueous solubility compared to non-polar substituents like phenylsulfanyl (). In contrast, compounds with pyridine rings (e.g., ) may exhibit stronger π-π stacking interactions with target proteins.

Piperazine Linkers: The flexibility of the piperazine linker in the target compound contrasts with rigidified structures like thienopyrimidine (). This flexibility may allow better adaptation to binding pockets but could reduce selectivity.

Molecular and Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is estimated to be ~500–600 g/mol, comparable to thienopyrimidine derivatives (e.g., 597.8 g/mol in ).
  • Lipophilicity : The OCF₃ group (logP ~2.1) may reduce solubility compared to polar sulfonyl groups (logP ~1.5) but improve membrane permeability.

Research Findings and Challenges

  • Kinase Inhibition: Thienopyrimidines with sulfonyl-piperazine groups () are reported as kinase inhibitors, highlighting the therapeutic versatility of pyrimidine-based scaffolds.
  • Knowledge Gaps: Limited pharmacological data for the target compound necessitates further studies on target binding, selectivity, and in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.